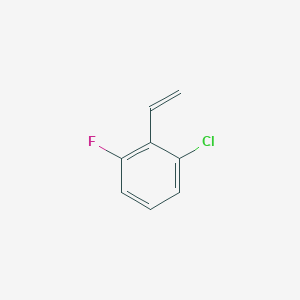

2-Chloro-6-fluorostyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethenyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJOXVRGPDLFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479215 | |

| Record name | 2-chloro-6-fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196862-01-8 | |

| Record name | 2-chloro-6-fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluorostyrene

This guide provides a comprehensive technical overview of 2-Chloro-6-fluorostyrene, a halogenated aromatic compound of significant interest to researchers and professionals in synthetic organic chemistry and drug development. We will delve into its core identifiers, physicochemical properties, safety protocols, and its role as a versatile synthetic intermediate.

Core Identification and Chemical Structure

This compound is a substituted styrene molecule featuring both a chlorine and a fluorine atom on the benzene ring, ortho to the vinyl group. This specific substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

Key Identifiers

A clear and unambiguous identification of chemical compounds is paramount for scientific accuracy and safety. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 196862-01-8 | [1] |

| Molecular Formula | C₈H₆ClF | Inferred from Name |

| Molecular Weight | 156.58 g/mol | [1] |

| IUPAC Name | 1-Chloro-2-ethenyl-3-fluorobenzene | Inferred from Structure |

Note: While a direct IUPAC name for this specific isomer was not found in the search results, the provided name is systematically derived. The molecular formula and weight are consistent with its structure.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. While specific experimental data for this compound is limited, we can infer its likely properties based on related structures like 2-chlorostyrene and 2-fluorostyrene.

| Property | Value (Estimated/Inferred) | Reference/Basis |

| Appearance | Colorless liquid | Analogy to 2-chlorostyrene[2] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | ~1.1-1.2 g/cm³ | Analogy to 2-chlorostyrene[2] |

| Solubility | Insoluble in water; Soluble in organic solvents | Analogy to 2-chlorostyrene[2] |

| Purity | Commercially available at ≥95% | [1] |

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential when handling this compound. The following information is based on general principles for similar chemicals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

GHS Hazard Classification (Anticipated)

Based on related compounds like 2-chlorostyrene and 2-fluorostyrene, the following GHS classifications are anticipated.[2][3]

-

Flammable Liquids

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)

Precautionary Measures

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection : If vapors are likely to be generated, use a NIOSH-approved respirator.

-

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[4] Keep away from heat, sparks, and open flames.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Synthesis and Reactivity

This compound serves as a valuable intermediate in organic synthesis. Its reactivity is primarily centered around the vinyl group and the potential for nucleophilic aromatic substitution.

Illustrative Synthetic Workflow

While a specific, detailed synthesis for this compound was not found, a general and plausible synthetic route can be conceptualized starting from a more common precursor, 2-chloro-6-fluorotoluene. This hypothetical workflow illustrates the logical steps a synthetic chemist might take.

Caption: Hypothetical synthesis of this compound.

Step-by-Step Protocol (Hypothetical):

-

Radical Bromination of 2-Chloro-6-fluorotoluene :

-

To a solution of 2-chloro-6-fluorotoluene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

After cooling, filter the succinimide byproduct and concentrate the filtrate under reduced pressure to obtain crude 2-chloro-6-fluorobenzyl bromide.

-

-

Wittig Reaction :

-

Prepare the phosphonium ylide (Wittig reagent) by reacting the crude 2-chloro-6-fluorobenzyl bromide with triphenylphosphine, followed by deprotonation with a strong base like n-butyllithium in THF at low temperature.

-

To the resulting ylide solution, add formaldehyde.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the crude product by column chromatography to yield this compound.

-

Applications in Research and Drug Development

Halogenated styrenes are important precursors in the synthesis of a wide range of organic molecules, including polymers and pharmaceutical intermediates. The presence of both chlorine and fluorine atoms in this compound offers chemists the ability to fine-tune the electronic and steric properties of target molecules.

-

Polymer Chemistry : Styrene derivatives are monomers for polymerization reactions, leading to materials with tailored properties.

-

Pharmaceutical Synthesis : The 2-chloro-6-fluorophenyl motif is a structural component found in various biologically active compounds. The vinyl group provides a handle for further chemical transformations to build more complex molecular architectures. For instance, related chloro- and fluoro-substituted aromatic compounds are used in the synthesis of inhibitors for enzymes like stearoyl-CoA desaturase 1 (SCD1), which are targets for diseases such as obesity.[6] The strategic incorporation of fluorine is a common tactic in medicinal chemistry to modulate properties like metabolic stability and binding affinity.[7]

-

Cross-Coupling Reactions : The vinyl group can participate in various cross-coupling reactions (e.g., Heck, Suzuki) to form new carbon-carbon bonds, a cornerstone of modern drug discovery.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. Its unique substitution pattern provides a versatile platform for the construction of complex organic molecules. A thorough understanding of its identifiers, properties, and safe handling procedures is crucial for its effective and responsible use in research and development. While detailed experimental data for this specific compound is not abundant, logical inferences from closely related structures provide a solid foundation for its application in the laboratory.

References

-

Wikipedia. (n.d.). 2-Chlorostyrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123056, o-Fluorostyrene. Retrieved from [Link]

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-Chlorostyrene - Wikipedia [en.wikipedia.org]

- 3. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Chloro-6-fluorostyrene: A Technical Guide for Researchers

Introduction

2-Chloro-6-fluorostyrene is a substituted aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the preparation of a wide range of specialty chemicals, polymers, and pharmaceutical intermediates. Its unique substitution pattern, featuring a vinyl group and two different halogen atoms on the aromatic ring, imparts distinct chemical reactivity and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and identify potential impurities. This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed interpretations and standardized experimental protocols.

The structural elucidation of this compound relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide will delve into the theoretical underpinnings and practical application of each technique for the comprehensive characterization of this compound.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide. Laboratories should adapt these protocols based on the specific instrumentation and safety guidelines in place.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: 30° pulse width, 1-2 second relaxation delay, 16-64 scans.

-

Reference the chemical shifts to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) is typically required for good signal-to-noise.

-

Reference the chemical shifts to the deuterated solvent peak.

-

Caption: General workflow for NMR data acquisition and processing.

FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum.

-

Place a small amount of liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Gas Chromatography (GC) Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Conclusion

The spectroscopic data presented in this technical guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a comprehensive understanding of its molecular structure. The provided interpretations and experimental protocols are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the confident use of this important chemical intermediate. As with any analytical endeavor, it is recommended to compare experimentally obtained data with reference spectra or predicted data for definitive structural confirmation.

References

-

Note: As specific literature providing a complete, published spectroscopic dataset for this compound was not identified during the search, this section would typically include citations to relevant spectroscopic databases (e.g., SDBS, NIST Chemistry WebBook)

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Reactivity and stability of 2-Chloro-6-fluorostyrene

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-6-fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound of significant interest in organic synthesis, particularly as a versatile building block in the development of pharmaceuticals and advanced materials. The presence of ortho-chloro and -fluoro substituents, combined with the reactive vinyl group, imparts a unique reactivity profile that is both synthetically useful and challenging. This guide provides a comprehensive technical overview of the core chemical properties, reactivity, and stability of this compound. We will delve into its participation in key synthetic transformations, including polymerization and palladium-catalyzed cross-coupling reactions, offering field-proven insights into optimizing reaction conditions. Furthermore, this document outlines critical considerations for its stability, storage, and safe handling, ensuring that researchers can confidently and effectively utilize this valuable intermediate in their work.

Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for its characterization. While specific experimental data for this exact compound is not widely published, properties can be inferred from closely related analogs like 2-chlorostyrene and 2-fluorostyrene.[1][2]

| Property | Value (Estimated/Analog-Based) | Source/Analog |

| Molecular Formula | C₈H₆ClF | - |

| Molecular Weight | 156.59 g/mol | - |

| Appearance | Colorless liquid (Expected) | General Styrenes |

| Boiling Point | ~30 °C / 4 mmHg (for 2-Fluorostyrene) | [2] |

| Density | ~1.0-1.1 g/mL at 25 °C (for analogs) | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, acetone, toluene) | [1] |

Spectroscopic Data (Analog-Based): Characterization relies on standard spectroscopic techniques. The ¹H and ¹³C NMR spectra are expected to show characteristic signals for the vinyl group and the substituted aromatic ring.

-

¹H NMR: Protons of the vinyl group (C=CH₂) would typically appear as a multiplet system in the 5.0-7.0 ppm range. The aromatic protons would appear as multiplets in the 7.0-7.5 ppm region, with coupling patterns influenced by both the chlorine and fluorine substituents.[3][4]

-

¹³C NMR: The spectrum would display eight distinct signals. The vinyl carbons would appear between 110-140 ppm. The aromatic carbons would show characteristic C-F and C-Cl couplings, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).[3]

-

IR Spectroscopy: Key vibrational bands would include C=C stretching for the vinyl group (~1630 cm⁻¹) and the aromatic ring (~1400-1600 cm⁻¹), as well as C-Cl (~700-800 cm⁻¹) and C-F (~1100-1300 cm⁻¹) stretching frequencies.[1]

Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dominated by its two primary functional regions: the vinyl group and the di-substituted aromatic ring. These regions can react independently or, in some cases, influence each other's reactivity.

The Vinyl Group: Susceptibility to Polymerization

Like most styrene derivatives, the vinyl group of this compound is prone to radical polymerization.[5] This is a critical stability concern, as uncontrolled polymerization can lead to the formation of an intractable solid mass. The incorporation of fluorine atoms into polymers is a known strategy to enhance thermal stability, hydrophobicity, and chemical resistance.

Mechanism of Radical Polymerization: The process is typically initiated by heat, light, or a radical initiator (e.g., AIBN) and proceeds through initiation, propagation, and termination steps.

Caption: Radical polymerization workflow of styrene derivatives.

Experimental Insight: To prevent premature polymerization during storage or in reactions where the vinyl group should remain intact, the addition of a radical inhibitor is mandatory. Inhibitors like p-tert-butylcatechol are commonly used.[6] When conducting reactions at elevated temperatures, it is crucial to ensure an inhibitor is present unless polymerization is the desired outcome.

The Aromatic Ring: Palladium-Catalyzed Cross-Coupling

The chloro- and fluoro-substituted aromatic ring is a key handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[7][8]

Challenges and Considerations: The reactivity of the C-Cl bond in oxidative addition to palladium is lower than that of C-Br or C-I bonds.[9] Furthermore, the presence of two ortho-substituents creates significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst.[9]

To overcome these challenges, highly active catalyst systems are required. Modern systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are often effective.[9][10] These ligands facilitate the challenging oxidative addition step and stabilize the active catalytic species.

This reaction is a powerful tool for forming C-C bonds between the aromatic ring of this compound and an organoboron reagent.

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized starting point based on similar substrates and may require optimization.[10]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive flow of inert gas.

-

Solvent Addition: Add a degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.

-

Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

-

Monitoring: Monitor the reaction progress by a suitable technique such as TLC or GC-MS.

-

Work-up and Purification: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Heck reaction couples the aryl chloride with an alkene, though in the case of this compound, the substrate itself contains an alkene.[7][11] While intramolecular Heck reactions are possible, a more common application would be the intermolecular coupling of the aryl chloride moiety with a different activated alkene (e.g., an acrylate). The catalytic cycle is similar to the Suzuki coupling but involves migratory insertion of the alkene followed by β-hydride elimination.[12][13]

Stability, Storage, and Degradation

Intrinsic Stability and Degradation Pathways

The primary stability concern for this compound is its propensity for spontaneous polymerization , which can be initiated by exposure to heat, light, or atmospheric oxygen. Without an inhibitor, the shelf-life is significantly reduced.

Another potential degradation pathway involves the oxidation of the vinyl group, especially in the presence of strong oxidizing agents or prolonged air exposure, which could lead to the formation of the corresponding benzaldehyde or benzoic acid derivatives. Microbial degradation pathways for styrenes are also known, typically involving oxidation of either the vinyl side chain or the aromatic ring.[14][15]

The C-Cl and C-F bonds are generally stable under neutral conditions but can be subject to enzymatic or chemical dehalogenation under specific environmental or metabolic conditions.[16]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the integrity and longevity of this compound, strict storage and handling procedures must be followed.

-

Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition.[17][18] Keep containers tightly closed.[17][18][19] The compound should be refrigerated and protected from light. It is crucial that the material contains an adequate amount of a polymerization inhibitor (e.g., p-tert-butylcatechol).

-

Handling: Handle only under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[17][19] Avoid breathing vapors or mist.[17][20] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[17]

Applications in Drug Development and Synthesis

The true value of this compound lies in its role as a synthetic intermediate. The strategic incorporation of chlorine and fluorine atoms is a widely used tactic in medicinal chemistry.[21][22] Fluorine, in particular, can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[22][23]

Building blocks like this compound are precursors to more complex scaffolds. For instance, related compounds like 2-chloro-6-fluorobenzaldehyde and 2-chloro-6-fluorobenzoic acid are key intermediates in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents.[24][25][26][27] The vinyl group offers a handle for further functionalization via reactions like hydroboration-oxidation, epoxidation, or as a dienophile in Diels-Alder reactions, allowing for the rapid construction of molecular complexity.

Conclusion

This compound is a high-value synthetic intermediate with a distinct and synthetically useful reactivity profile. Its utility in palladium-catalyzed cross-coupling reactions makes it an attractive building block for creating complex aryl structures, while the vinyl group offers a gateway to further transformations. However, its potential for polymerization necessitates careful handling, storage, and the use of inhibitors. By understanding the interplay of its functional groups and by employing modern catalytic systems, researchers in drug discovery and materials science can leverage the unique properties of this compound to accelerate the development of novel and impactful molecules.

References

-

Supporting Information. (n.d.). Retrieved from [Link]

-

2-CHLORO-6,BETA,BETA-TRIFLUOROSTYRENE - Optional[19F NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Chloro-6-Fluoronitrobenzene - PrepChem.com. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2. (n.d.). Retrieved from [Link]

-

Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). Retrieved from [Link]

-

2-Chlorostyrene | C8H7Cl - PubChem. (n.d.). Retrieved from [Link]

-

m-CHLOROSTYRENE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (n.d.). Retrieved from [Link]

-

Innovating with 2-Chloro-6-fluoronitrobenzene: Future Prospects and Research Directions. (n.d.). Retrieved from [Link]

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023). Retrieved from [Link]

-

KEGG PATHWAY: Styrene degradation - Halopseudomonas sp. SMJS2. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

-

Pathways for the Degradation of Styrene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Microbial degradation of styrene: biochemistry, molecular genetics, and perspectives for biotechnological applications - PubMed. (n.d.). Retrieved from [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021). Retrieved from [Link]

-

Polymerization of chloro-p-xylylenes, quantum-chemical study - PMC - NIH. (n.d.). Retrieved from [Link]

-

Investigating the Enzymatic Mechanism in Polystyrene Degradation: The Computational Modeling Approach - American Journal of Student Research. (2025). Retrieved from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). Retrieved from [Link]

-

Exploring the Synthesis and Chemical Reactions of 2-Chloro-6-fluorobenzyl Chloride. (n.d.). Retrieved from [Link]

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Chlorostyrene | C8H7Cl | CID 14906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluorostyrene | 394-46-7 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2-Chlorostyrene(2039-87-4) 1H NMR [m.chemicalbook.com]

- 5. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microbial degradation of styrene: biochemistry, molecular genetics, and perspectives for biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. buyat.ppg.com [buyat.ppg.com]

- 20. fishersci.com [fishersci.com]

- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Page loading... [wap.guidechem.com]

- 26. Page loading... [wap.guidechem.com]

- 27. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Safety and Handling of 2-Chloro-6-fluorostyrene

Authored for: Laboratory and Chemical Professionals

This document provides an in-depth technical overview of the safety protocols, handling procedures, and material safety data for 2-Chloro-6-fluorostyrene. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information with practical, field-proven insights to ensure safe laboratory operations and mitigate potential hazards associated with this compound.

Core Hazard Profile and Physicochemical Properties

This compound is a halogenated aromatic compound used as an intermediate in organic synthesis. Its chemical structure necessitates a thorough understanding of its reactivity and potential hazards. The primary risk factors involve irritation to the skin, eyes, and respiratory system.

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards of this chemical. It is crucial to recognize these classifications to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |

Note: Classifications are based on data for structurally similar compounds like 2-chlorostyrene and 2-chloro-6-fluorobenzaldehyde, which are expected to have comparable hazard profiles.

1.2. Physicochemical Data for Risk Assessment

Understanding the physical properties of a chemical is fundamental to predicting its behavior under various laboratory conditions, particularly concerning flammability and vapor hazards.

| Property | Value | Significance for Handling |

| Molecular Formula | C₈H₆ClF | |

| Molecular Weight | 156.58 g/mol | |

| Physical State | Liquid | Potential for splashes and vapor generation. |

| Flash Point | 65 °C (149 °F) | Classified as a combustible liquid; vapors can form flammable mixtures with air above this temperature.[2] |

Integrated Safety Workflow: From Hazard to Response

A systematic approach to chemical safety involves identifying hazards, implementing robust control measures, and being prepared for emergency situations. The following workflow illustrates this integrated process.

Caption: Integrated workflow from hazard identification to emergency response.

Exposure Control and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of safe chemical handling. This is achieved through a combination of engineering controls and appropriate PPE.

3.1. Engineering Controls

-

Primary Containment: All procedures involving the handling of this compound, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood to control vapor inhalation.[3]

-

Emergency Facilities: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[4][5]

3.2. Recommended Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following protocol outlines the minimum requirements and task-dependent additions.

Experimental Protocol: PPE Selection and Use

-

Eye Protection (Mandatory): Wear chemical splash goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

-

Hand Protection (Mandatory): Wear chemical-resistant gloves (e.g., nitrile, neoprene) at all times.[9] Before use, inspect gloves for any signs of degradation or puncture. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.

-

Body Protection (Mandatory): A standard laboratory coat must be worn and kept fully buttoned. For tasks involving larger quantities or a high risk of splashes, supplement with a chemical-resistant apron.

-

Footwear: Do not wear perforated shoes, sandals, or open-toed shoes. Footwear should fully cover the foot.[9]

-

Post-Handling Hygiene: After handling the chemical and removing gloves, wash hands thoroughly with soap and water.[3]

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Safe Handling, Storage, and Disposal

4.1. Handling Protocols

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][10][11]

-

Use non-sparking tools and take precautionary measures against static discharge.[11][12]

-

Ground and bond containers when transferring material.[11][12]

-

Handle under an inert atmosphere if the application is sensitive to air or moisture.

4.2. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Due to the risk of uncontrolled polymerization common to styrenes, it is prudent to date containers upon receipt and opening and to avoid long-term storage after opening.[3]

4.3. Disposal

-

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[4][13]

-

Do not mix with other waste streams.[13] Leave the chemical in its original container if possible.

-

Contact a licensed professional waste disposal service for disposal.[6]

Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

5.1. First Aid Measures

-

Inhalation: Move the person to fresh air immediately.[6][14] If breathing is difficult or has stopped, provide artificial respiration.[6][15] Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove all contaminated clothing.[16] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation occurs, get medical advice.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][15] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4][16]

-

Ingestion: Do NOT induce vomiting.[3][4] Rinse mouth with water.[4][14] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][11] A water spray can be used to cool closed containers.[11]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

5.3. Accidental Release Measures

-

Small Spills (<1 L): Ensure adequate ventilation and remove all ignition sources.[3][12] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][12] Place the material in a sealed container for proper disposal.[12]

-

Large Spills: Evacuate the area.[13] Prevent the spill from entering drains or waterways.[13] Contain the spill and follow procedures for small spills using appropriate PPE.

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

-

University of California, Santa Barbara. (2012, December 14). Styrene - Standard Operating Procedure. [Link]

-

Coast2Coast. (2024, January 31). First Aid for Chemical Exposure. [Link]

-

PubChem. (n.d.). 2-Chlorostyrene. [Link]

-

MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. [Link]

-

NASSCO. (n.d.). Guideline for the Safe Use and Handling of Styrene-Based Resins in Cured-in-Place Pipe. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Fluorostyrene, 97%. [Link]

-

Chemsrc.com. (n.d.). 2-Chlorostyrene Safety Data Sheet. [Link]

-

Wikipedia. (n.d.). 2-Chlorostyrene. [Link]

-

Princeton University EHS. (n.d.). Section 6C: Protective Equipment. [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

Sources

- 1. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nextsds.com [nextsds.com]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Personal Protective Equipment | Thermo Fisher Scientific [thermofisher.com]

- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physical Properties of 2-Chloro-6-fluorostyrene

Introduction to 2-Chloro-6-fluorostyrene

This compound is a halogenated derivative of styrene, a versatile aromatic monomer. The presence of both chlorine and fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and intermolecular forces. These modifications can impart unique characteristics to polymers derived from this monomer, making it a compound of interest in the synthesis of advanced materials with tailored properties. Understanding its fundamental physical characteristics, such as boiling point and density, is a critical first step in its application and process development.

The strategic placement of the halogen atoms ortho to the vinyl group can induce specific steric and electronic effects, potentially altering polymerization kinetics and the properties of the resulting polymer. For instance, these substitutions can affect the electron density of the vinyl group's double bond, which is a key factor in radical polymerization processes.[1]

Physical Properties: A Comparative Analysis

Direct, experimentally verified data for the boiling point and density of this compound is not prominently reported in readily accessible chemical databases. However, by examining the physical properties of structurally similar compounds, we can establish a scientifically sound estimation. The following table presents data for related substituted styrenes and toluenes, providing a basis for predicting the properties of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Source |

| 2-Fluorostyrene | C₈H₇F | 122.14 | 29-30 °C / 4 mmHg | 1.025 | [2][3] |

| 2-Chlorostyrene | C₈H₇Cl | 138.59 | 189 °C | 1.088 | [4] |

| 2,6-Dichlorostyrene | C₈H₆Cl₂ | 173.04 | 88-90 °C / 8 mmHg | 1.267 | [5] |

| 2-Chloro-6-fluorotoluene | C₇H₆ClF | 144.57 | 153-154 °C | 1.195 | [6] |

Analysis and Estimation:

The boiling point is significantly influenced by intermolecular forces (van der Waals forces, dipole-dipole interactions) and molecular weight. Comparing 2-chlorostyrene and 2-fluorostyrene, the chloro-substituted compound has a substantially higher boiling point at atmospheric pressure, which is expected due to the larger size and polarizability of chlorine. The presence of a second halogen in 2,6-dichlorostyrene further increases the boiling point, as evidenced by its high boiling point even under reduced pressure. Based on these trends, the boiling point of this compound is anticipated to be between that of 2-chlorostyrene and 2,6-dichlorostyrene.

Similarly, the density of halogenated aromatic compounds generally increases with the atomic mass of the halogen substituent. This is evident in the provided data. Therefore, the density of this compound is expected to be higher than that of both 2-fluorostyrene and 2-chlorostyrene, likely in the range of 1.2 to 1.3 g/mL.

Experimental Determination of Physical Properties

To obtain definitive values for the boiling point and density of this compound, direct experimental measurement is essential. The following section details established and reliable protocols for these determinations.

Boiling Point Determination using the Thiele Tube Method

This micro-boiling point method is advantageous as it requires a minimal amount of the sample.[7] The principle relies on the definition of the boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]

Experimental Protocol:

-

Sample Preparation: A small glass vial (Durham tube) is filled approximately half-full with this compound.[7]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the vial with the open end submerged in the liquid. This tube will trap the vapor of the compound.[7]

-

Apparatus Assembly: The vial is attached to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band is above the oil level to prevent it from breaking.[8]

-

Heating: The side arm of the Thiele tube is gently heated with a micro-burner. The design of the tube ensures uniform heating of the oil bath via convection.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.[7] As the boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Measurement: At this point, heating is discontinued. As the apparatus cools, the stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as at this instant, the vapor pressure inside the capillary tube equals the atmospheric pressure.[7][8]

-

Record Barometric Pressure: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualization of the Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination via the Thiele Tube Method.

Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise and known volume.

Experimental Protocol:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m_pycnometer).

-

Water Calibration: The pycnometer is filled with deionized water and placed in a thermostat-controlled water bath at a specific temperature (e.g., 25.0 °C) for thermal equilibrium. The volume of the pycnometer is precisely marked by a ground glass stopper with a capillary. Any excess water is removed, and the pycnometer is dried on the outside and weighed (m_pycnometer+water).

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of thermostating and filling to the mark is followed. The mass of the pycnometer filled with the sample is then measured (m_pycnometer+sample).

-

Calculation:

-

The mass of the water is calculated: m_water = m_pycnometer+water - m_pycnometer.

-

The volume of the pycnometer at the experimental temperature is determined using the known density of water (ρ_water) at that temperature: V_pycnometer = m_water / ρ_water.

-

The mass of the sample is calculated: m_sample = m_pycnometer+sample - m_pycnometer.

-

The density of the sample (ρ_sample) is then calculated: ρ_sample = m_sample / V_pycnometer.

-

Visualization of the Density Determination Workflow:

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

While direct literature values for the boiling point and density of this compound are scarce, a reasoned estimation based on analogous compounds suggests a boiling point higher than 189 °C and a density in the range of 1.2-1.3 g/mL at 25 °C. For applications requiring high precision, the experimental protocols detailed in this guide provide a robust framework for the accurate determination of these crucial physical properties. These methods, rooted in fundamental principles of physical chemistry, ensure the generation of reliable and reproducible data essential for advancing research and development involving this compound.

References

-

Grokipedia. 2-Chloro-6-fluorotoluene. [Link]

- Reynolds, W. F., Mezey, P. G., & Hamer, G. K. (1977). Ab initio calculations on 4-substituted styrenes: a theoretical model for the separation and evaluation of field and resonance s. Canadian Journal of Chemistry, 55(3), 522-529.

-

Canadian Science Publishing. (1975). Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. I, 4-Substituted Styrenes. [Link]

-

BOILING POINT DETERMINATION. [Link]

-

NIST. Styrene. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Chemcasts. Thermophysical Properties of 2-Chloro-6-fluorobenzamide. [Link]

-

Memorial University Research Repository. Molecular fragment and substituent effect studies of styrene derivatives by electron density shape analysis. [Link]

-

PubChem. 2-Chloro-6-fluoroanisole. [Link]

-

American Chemical Society. (1998). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. [Link]

-

PubChem. 2-Chloro-6-fluorobenzaldehyde. [Link]

-

PubChem. 2-Chloro-6-fluorophenylacetonitrile. [Link]

-

Canadian Science Publishing. Ab initio calculations on 4-substituted styrenes: a theoretical model for the separation and evaluation of field and resonance substituent parameters. [Link]

-

Wikipedia. 2-Chlorostyrene. [Link]

-

YouTube. Boiling Point Using ThieleTube. [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. 2-Fluorostyrene | 394-46-7 [chemicalbook.com]

- 3. 2-Fluorostyrene, 98%, stab. with 0.1% 4-tert-butylcatechol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Chlorostyrene - Wikipedia [en.wikipedia.org]

- 5. 2,6-ジクロロスチレン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. grokipedia.com [grokipedia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-6-fluorostyrene

This guide provides a detailed technical analysis of the molecular structure and conformational preferences of 2-chloro-6-fluorostyrene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and experimental data from related compounds to offer a comprehensive understanding of this molecule's core physicochemical properties.

Introduction: The Significance of Substituted Styrenes

Substituted styrenes are pivotal building blocks in organic synthesis, serving as precursors for a wide array of polymers and fine chemicals. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the electronic properties, reactivity, and conformational behavior of the styrene scaffold. This compound, with its unique substitution pattern on the aromatic ring, presents an interesting case for studying the interplay of steric and electronic effects on molecular conformation. Understanding its three-dimensional structure is crucial for predicting its reactivity and designing novel applications in materials science and medicinal chemistry.

Predicted Molecular Structure

The key structural features of this compound include the planar phenyl ring and the vinyl substituent. The C-Cl and C-F bond lengths are anticipated to be in the typical range for aryl halides. The vinyl group's C=C double bond will be shorter than a C-C single bond, and the C-H bond lengths will be characteristic of sp² hybridized carbons.

Table 1: Predicted Key Structural Parameters of this compound

| Parameter | Predicted Value | Basis for Prediction |

| C-Cl Bond Length | ~1.74 Å | Typical for aryl chlorides |

| C-F Bond Length | ~1.35 Å | Typical for aryl fluorides |

| C=C (vinyl) Bond Length | ~1.34 Å | Standard C=C double bond length |

| C(aryl)-C(vinyl) Bond Length | ~1.48 Å | Single bond between sp² carbons |

| C-C (aromatic) Bond Length | ~1.39 Å | Average aromatic C-C bond length |

| C-H (vinyl) Bond Length | ~1.09 Å | Typical for vinyl C-H bonds |

| C-H (aromatic) Bond Length | ~1.08 Å | Typical for aromatic C-H bonds |

| C-C-C (ring) Bond Angles | ~120° | Idealized for a hexagonal ring |

| C(aryl)-C(vinyl)-H Bond Angles | ~120° | Idealized for sp² hybridization |

These values represent a foundational model. Precise bond lengths and angles will be influenced by steric hindrance between the ortho substituents and the vinyl group, potentially leading to minor distortions from ideal geometries.

Conformational Analysis: The Rotational Landscape

The most significant conformational flexibility in this compound arises from the rotation around the single bond connecting the vinyl group to the phenyl ring. This rotation gives rise to different rotational isomers, or conformers. The planarity of the styrene system is influenced by a balance between two opposing factors:

-

Steric Hindrance: The bulky chlorine and smaller fluorine atoms at the ortho positions will sterically interact with the vinyl group, disfavoring a perfectly planar conformation where the vinyl group lies in the same plane as the aromatic ring.

-

Electronic Conjugation: The π-system of the vinyl group can conjugate with the π-system of the aromatic ring. This conjugation is maximized in a planar conformation and provides a stabilizing electronic effect.

Based on studies of other ortho-substituted styrenes, it is highly probable that this compound adopts a non-planar ground state conformation to alleviate steric strain. Two primary planar conformers can be envisioned: a trans and a cis form, referring to the orientation of the vinyl group relative to the ortho-substituents. However, the true minimum energy conformers are likely to be twisted from these planar arrangements.

The rotational barrier is the energy required to rotate the vinyl group from one stable conformation to another. In substituted styrenes, these barriers can be on the order of several kJ/mol.[1][2] For this compound, the presence of two different ortho-substituents will create a more complex potential energy surface for this rotation compared to symmetrically substituted styrenes.

Caption: Predicted rotational landscape of this compound.

Predicted Spectroscopic Signatures for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure and probing the conformational dynamics of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl and aromatic protons. The vinyl protons will likely appear as a complex multiplet due to geminal, cis, and trans couplings. The aromatic protons will also exhibit splitting patterns influenced by the chlorine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the electronegative fluorine atom will result in characteristic C-F coupling constants, which can be valuable for signal assignment.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling to nearby protons can provide further structural insights.

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of this compound will be characterized by several key absorption bands:

-

C=C Stretch (vinyl): A strong band around 1630-1650 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (vinyl and aromatic): Bands above 3000 cm⁻¹.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Conformational changes can lead to subtle shifts in the positions and intensities of these bands.

A Practical Guide to Computational Structural Analysis

Given the limited experimental data, computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for investigating the molecular structure and conformation of this compound.

Step-by-Step Protocol for DFT Calculations

-

Software Selection: Utilize a widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building: Construct an initial 3D model of this compound.

-

Method and Basis Set Selection: A common and reliable combination for molecules of this type is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimizations and energy calculations.

-

Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure. This will yield the predicted bond lengths, bond angles, and dihedral angles.

-

Conformational Search: To explore the rotational potential energy surface, perform a relaxed scan of the dihedral angle defining the rotation around the C(aryl)-C(vinyl) bond. This involves systematically changing this angle and optimizing the rest of the molecular geometry at each step.

-

Frequency Analysis: For the optimized minimum energy structures and any identified transition states, perform a frequency calculation. This will confirm that the minima have no imaginary frequencies and that the transition states have exactly one imaginary frequency corresponding to the rotational motion. It will also provide the predicted vibrational spectra.

-

NMR and other Property Calculations: The optimized geometry can be used to calculate NMR chemical shifts and coupling constants, which can then be compared with experimental data.

Caption: A typical workflow for the computational analysis of this compound.

Potential Synthetic Routes

The synthesis of this compound is not widely documented, but it can be conceptually approached through established organic reactions. A plausible route could involve the Wittig reaction of 2-chloro-6-fluorobenzaldehyde with a suitable phosphonium ylide. The precursor, 2-chloro-6-fluorobenzaldehyde, can be synthesized from 2-chloro-6-fluorotoluene via oxidation.[3][4]

Conclusion

The molecular structure and conformational behavior of this compound are governed by a delicate balance of steric and electronic effects. While direct experimental data remains scarce, a combination of theoretical predictions and analogies to related compounds provides a robust model of its properties. The molecule is expected to adopt a non-planar ground state conformation to minimize steric repulsion between the ortho-substituents and the vinyl group. Computational methods, particularly DFT, offer a powerful avenue for detailed investigation of its structural parameters and rotational energy landscape. This in-depth understanding is essential for harnessing the potential of this compound in the development of novel materials and pharmaceuticals.

References

-

PrepChem.com. Synthesis of 2-Chloro-6-Fluoronitrobenzene. Available at: [Link]

-

National Institute of Standards and Technology. Calculated Barriers to Internal Rotation or Inversion and dipole moment. CCCBDB. Available at: [Link]

-

Wikipedia. 2-Chloro-6-fluorotoluene. Available at: [Link]

-

Organic Syntheses. m-CHLOROSTYRENE. Available at: [Link]

-

ResearchGate. Computed rotation barriers of several styrenes and their.... Available at: [Link]

-

Wikipedia. 2-Chlorostyrene. Available at: [Link]

-

SciSpace. Article. Available at: [Link]

-

National Institute of Standards and Technology. 2-Chlorostyrene. NIST WebBook. Available at: [Link]

-

Semantic Scholar. New insight into the structure, internal rotation barrier and vibrational analysis of 2-fluorostyrene. Available at: [Link]

-

Semantic Scholar. Conformational study of meta-halogenostyrenes. Available at: [Link]

-

Grokipedia. 2-Chloro-6-fluorotoluene. Available at: [Link]

-

PubMed Central. Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer. Available at: [Link]

-

PubMed Central. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. Available at: [Link]

-

DergiPark. STRUCTURAL CHARACTERIZATION AND PHOTOCHEMISTRY OF 2-CHLORO-6-FLUOROBENZOIC ACID ISOLATED IN A XENON MATRIX. Available at: [Link]

-

National Center for Biotechnology Information. 2,6-Difluorostyrene. PubChem Compound Database. Available at: [Link]

-

Biomedres. Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Available at: [Link]

-

ResearchGate. S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Available at: [Link]

-

Ulakbim. structural characterization and photochemistry of 2-chloro-6-fluorobenzoic acid isolated in a xenon matrix. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Chloro-6-fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of polymerization techniques applicable to 2-chloro-6-fluorostyrene. The content is structured to offer not just procedural steps but also the scientific rationale behind the methodologies, empowering researchers to make informed decisions in their polymer synthesis endeavors. This document emphasizes controlled polymerization methods, which are crucial for the synthesis of well-defined polymers often required in drug development and advanced materials science.

Introduction to this compound and Its Polymerization

This compound is a halogenated styrene monomer with potential applications in the synthesis of specialty polymers. The presence of both chlorine and fluorine atoms on the phenyl ring can impart unique properties to the resulting polymer, such as altered thermal stability, chemical resistance, and refractive index. The electronic-withdrawing nature of the halogen substituents is expected to influence the reactivity of the vinyl group, making it a candidate for various polymerization techniques.[1] This guide will delve into the theoretical and practical aspects of polymerizing this monomer via controlled radical, cationic, and anionic methods.

Controlled Radical Polymerization: Precision in Polymer Synthesis

Controlled/living radical polymerization (CRP) techniques are paramount for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[2] For substituted styrenes, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective.[1][3]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including styrenes.[1] It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based.[4] The electron-withdrawing chloro and fluoro substituents on the this compound monomer are anticipated to increase the polymerization rate and enhance control compared to unsubstituted styrene.[1]

Caption: General workflow for the ATRP of this compound.

This protocol is a starting point and should be optimized for the specific monomer.

Materials:

| Reagent/Material | Suggested Product | Molar Ratio (vs. Initiator) |

| This compound | Commercially Available | 100 |

| Ethyl α-bromoisobutyrate (EBiB) | Sigma-Aldrich | 1 |

| Copper(I) bromide (CuBr) | Sigma-Aldrich | 1 |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 1 |

| Anisole (solvent) | Anhydrous, Sigma-Aldrich | - |

| Methanol (for precipitation) | ACS Grade | - |

Procedure:

-

Catalyst and Monomer Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq). Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

-

Add this compound (100 eq), EBiB (1.0 eq), and anisole to the flask via degassed syringes. The amount of solvent should be approximately 50% v/v of the monomer.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: After the final thaw and under a positive pressure of nitrogen, add the PMDETA ligand (1.0 eq) via a degassed syringe.

-

Polymerization: Place the flask in a preheated oil bath at 90-110 °C and stir. Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion via ¹H NMR or GC.

-

Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst. Dilute the mixture with a small amount of THF.

-

Purification: Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP method that is tolerant of a wide range of functional groups and reaction conditions.[3] It utilizes a chain transfer agent (CTA), typically a dithioester or related compound, to mediate the polymerization.

Caption: Key steps in the RAFT polymerization process.

This protocol is adapted from procedures for other chlorostyrenes and should be optimized.[5]

Materials:

| Reagent/Material | Suggested Product | Molar Ratio (vs. CTA) |

| This compound | Commercially Available | 100 |

| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | Various Suppliers | 1 |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 0.1 - 0.2 |

| 1,4-Dioxane (solvent) | Anhydrous, Sigma-Aldrich | - |

| Methanol/Water (for precipitation) | ACS Grade | - |

Procedure:

-

Reaction Setup: In a Schlenk tube, dissolve this compound (100 eq), CPDT (1.0 eq), and AIBN (0.1 eq) in 1,4-dioxane.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles.

-

Polymerization: After backfilling with nitrogen, place the sealed tube in a preheated oil bath at 70 °C.

-

Monitoring and Termination: Allow the polymerization to proceed for the desired time. To stop the reaction, cool the tube in an ice bath and expose the contents to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a stirred excess of a methanol/water mixture (e.g., 80:20 v/v).

-

Isolation: Collect the polymer by filtration, redissolve in a minimal amount of THF, and re-precipitate. Dry the final product under vacuum.

Ionic Polymerization Techniques

While controlled radical methods often provide the best balance of control and functional group tolerance, ionic polymerizations are also viable for styrene derivatives.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile and is suitable for monomers with electron-donating groups that can stabilize the resulting carbocation.[6] The halogen substituents on this compound are electron-withdrawing, which will destabilize the carbocation and may make cationic polymerization more challenging compared to styrene. However, with a strong Lewis acid co-initiator, polymerization may still be possible.[1][7]

This is a general protocol for styrenic monomers and requires stringent anhydrous conditions.[8]

Materials:

| Reagent/Material | Concentration/Amount |

| This compound | Purified, anhydrous |

| Tin(IV) chloride (SnCl₄) | Stock solution in dichloromethane |

| Water (co-initiator) | Controlled amount |

| Dichloromethane (CH₂Cl₂) | Anhydrous |

| Methanol (for quenching) | Anhydrous |

Procedure:

-

Purification: The monomer and solvent must be rigorously dried and purified.

-

Reaction Setup: Assemble a flame-dried glass reactor under a nitrogen atmosphere.

-

Cooling: Cool the reactor to the desired temperature (e.g., 0 °C to -78 °C) in a cooling bath.

-

Reaction Mixture: Add the anhydrous dichloromethane and this compound to the reactor.

-

Initiation: Add the SnCl₄ solution, followed by a controlled amount of water as a co-initiator, to start the polymerization.

-

Termination: After the desired reaction time, quench the polymerization by adding cold methanol.

-

Purification: Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

Anionic Polymerization

Anionic polymerization is initiated by a nucleophile and proceeds with a carbanionic propagating species.[2] This method is highly sensitive to impurities and requires stringent reaction conditions.[9] The electron-withdrawing nature of the substituents on this compound should stabilize the propagating carbanion, making it a good candidate for this technique.[2]

This protocol requires high-vacuum techniques for success.[9]

Materials:

| Reagent/Material | Purity/Form |

| This compound | Rigorously purified |

| Tetrahydrofuran (THF) | Anhydrous, freshly distilled |

| sec-Butyllithium (s-BuLi) | Titrated solution in cyclohexane |

| Methanol (for termination) | Degassed |

Procedure:

-

Purification: The monomer and solvent must be purified to remove all protic impurities. This often involves stirring over a drying agent (e.g., CaH₂) followed by distillation under vacuum.

-

Reactor Setup: The polymerization is typically carried out in an all-glass, sealed reactor under high vacuum.

-

Initiation: The purified monomer and THF are distilled into the reactor. The reactor is cooled to a low temperature (e.g., -78 °C), and a precise amount of s-BuLi is added to initiate the polymerization. A color change often indicates the formation of the living anionic species.

-

Propagation: The polymerization is typically very fast.

-

Termination: The living polymer is terminated by the addition of a degassed quenching agent, such as methanol.

-

Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water), filtered, and dried under vacuum.

Characterization of Poly(this compound)

After synthesis, the polymer should be characterized to determine its molecular weight, dispersity, and structure.

| Technique | Information Obtained |

| Size Exclusion Chromatography (SEC/GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR to confirm the polymer structure and end-group analysis. ¹⁹F NMR will be particularly informative. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups and disappearance of the vinyl C=C stretch. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |

Conclusion

The polymerization of this compound can be approached through several techniques. For applications requiring well-defined polymer architectures, controlled radical polymerization methods such as ATRP and RAFT are highly recommended. These methods offer excellent control over molecular weight and dispersity. Cationic and anionic polymerizations are also feasible but require more stringent experimental conditions. The choice of polymerization technique will ultimately depend on the desired polymer properties and the synthetic capabilities of the researcher. The protocols provided herein serve as a foundation for the development of specific procedures for this promising monomer.

References

-

Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5650. [Link]

-

Higashimura, T., Ishihama, Y., & Sawamoto, M. (1993). Living cationic polymerization of styrene: new initiating systems based on added halide salts and the nature of the growing species. Macromolecules, 26(4), 744–751. [Link]

-

Aoshima, S., & Higashimura, T. (1989). Living Cationic Polymerization of Vinyl Ethers by HCl/ZnCl2. Macromolecules, 22(3), 1009–1013. [Link]

-

Pitsikalis, M., et al. (2019). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers, 11(10), 1582. [Link]

-

Kaminsky, R., Stein, R., & Kim, J. (2017). Lab 4: Cationic Polymerization of Styrene. Course Hero. [Link]

-

Sawamoto, M., & Higashimura, T. (1986). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 91(6), 1133-1158. [Link]

-

Learning Science. (2020, July 9). Anionic polymerisation and its mechanism. YouTube. [Link]

- Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Laboratory Experiments in Polymer Synthesis and Characterization. Educational Modules for Materials Science and Engineering Project.

-

Matyjaszewski, K. (2022, October 11). Fundamentals of Controlled/Living Radical Polymerization. YouTube. [Link]

-

Zaitseva, V. V., et al. (2021). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Polymer Science, Series B, 63(3), 245-263. [Link]

-

Brown, C., Ghosh, S., & Gupta, K. (2024). RAFT Based Synthesis of In-house Polymers. protocols.io. [Link]

-

LibreTexts. (2021, September 12). 2.4: Cationic Polymerization. Chemistry LibreTexts. [Link]

Sources

- 1. pslc.ws [pslc.ws]

- 2. youtube.com [youtube.com]

- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 4. Polymerizing via ATRP [sigmaaldrich.com]

- 5. protocols.io [protocols.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. mdpi.com [mdpi.com]

Synthesis of Novel Polymers Using 2-Chloro-6-fluorostyrene: An Application and Protocol Guide

Abstract

This comprehensive guide details the synthesis and characterization of novel polymers derived from the 2-Chloro-6-fluorostyrene monomer. This monomer is a compelling building block for advanced materials due to the unique electronic and steric effects imparted by its ortho-halogen substituents. These substitutions are anticipated to yield polymers with enhanced thermal stability, distinct dielectric properties, and high refractive indices. This document provides detailed, field-tested protocols for both conventional free-radical polymerization and controlled radical polymerization via Atom Transfer Radical Polymerization (ATRP), enabling researchers to precisely tailor polymer architecture. Full characterization methodologies are included to validate synthesis outcomes and elucidate polymer properties, paving the way for applications in microelectronics, specialty coatings, and advanced optics.

Introduction: The Case for this compound

The field of polymer science continuously seeks new monomers that can impart unique functionalities and superior properties to materials. Halogenated styrenes are a particularly rich class of monomers. The incorporation of halogen atoms onto the phenyl ring can dramatically alter the chemical and physical properties of the resulting polymer. The strong carbon-fluorine bond (~485 kJ·mol⁻¹) and the distinct electronegativity of fluorine and chlorine atoms can lead to materials with exceptional chemical inertness, thermal stability, low surface energy, and specific optical and electrical properties.[1][2][3]

This compound is of particular interest. The presence of two different electron-withdrawing halogens at the ortho positions sterically hinders the vinyl group and modifies its electronic character. This unique substitution pattern is hypothesized to:

-